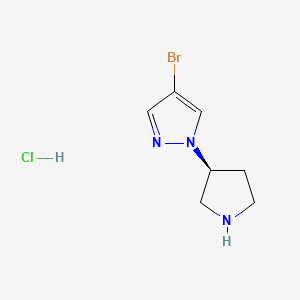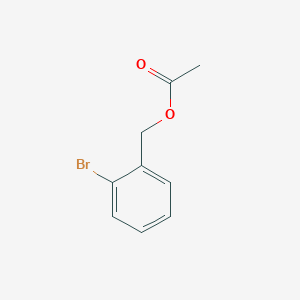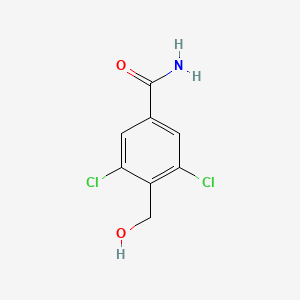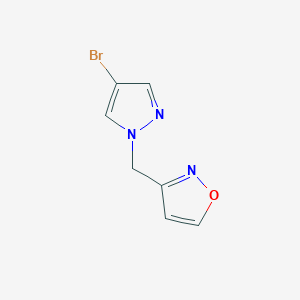
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity. The presence of a bromine atom on the pyrazole ring can significantly influence the compound’s reactivity and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole typically involves the formation of the pyrazole and isoxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The isoxazole ring can be formed through the cyclization of a nitrile oxide with an alkene .
Industrial Production Methods
Industrial production of such compounds often involves scalable and cost-effective methods. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and high yield . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学研究应用
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with biological targets, enhancing the compound’s binding affinity . The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)isoxazole: Similar structure but with additional methyl groups on the pyrazole ring.
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline: Similar structure but with an aniline group instead of an isoxazole ring.
Uniqueness
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is unique due to the combination of the pyrazole and isoxazole rings, which provides a distinct set of chemical and biological properties. The presence of the bromine atom further enhances its reactivity and potential for forming specific interactions with biological targets .
属性
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-9-11(4-6)5-7-1-2-12-10-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKMARGKUFMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238950.png)
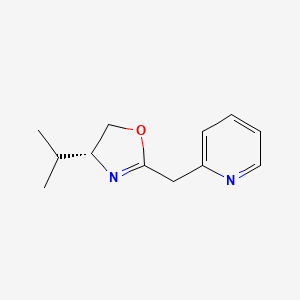
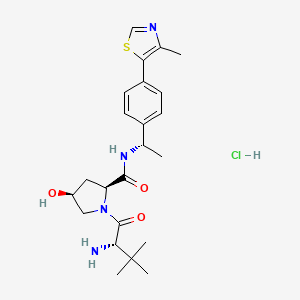
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)
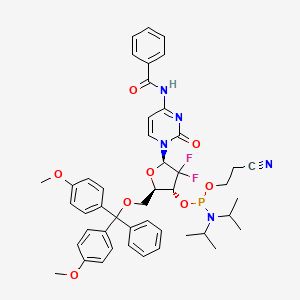
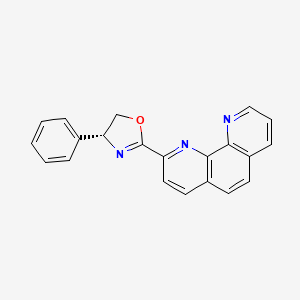
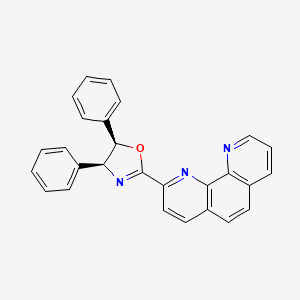
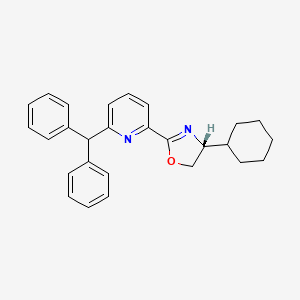

![4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8239005.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B8239010.png)
